molecular formula C21H25NO5 B1670233 Demecolcine CAS No. 477-30-5

Demecolcine

Cat. No.: B1670233
CAS No.: 477-30-5
M. Wt: 371.4 g/mol
InChI Key: NNJPGOLRFBJNIW-HNNXBMFYSA-N
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Description

Demecolcine, also known as colcemid, is a synthetic derivative of the natural alkaloid colchicine. It is primarily used in scientific research and medicine due to its ability to depolymerize microtubules, thereby inhibiting cell division. This compound is less toxic than colchicine and is often utilized in chemotherapy and cytogenetic studies .

Mechanism of Action

Target of Action

Demecolcine primarily targets microtubules . Microtubules are a component of the cell’s cytoskeleton and play a crucial role in maintaining cell shape, enabling cell motility, and most importantly, segregating chromosomes during cell division .

Mode of Action

This compound acts by two distinct mechanisms. At very low concentrations, it binds to the plus end of the microtubule, suppressing microtubule dynamics . At higher concentrations, it promotes microtubule detachment from the microtubule organizing center . The detached microtubules with unprotected minus ends depolymerize over time .

Biochemical Pathways

This compound affects the normal functioning of microtubules, which are integral to the mitotic spindle, a structure necessary for chromosome segregation during cell division . By disrupting microtubule dynamics, this compound arrests cells in metaphase, a stage of mitosis . This disruption can lead to aneuploidy, a condition where cells have an abnormal number of chromosomes .

Pharmacokinetics

It is known that the compound is less toxic than its natural alkaloid counterpart, colchicine . This suggests that it may have a different absorption, distribution, metabolism, and excretion (ADME) profile, which could impact its bioavailability.

Result of Action

The primary result of this compound’s action is the disruption of normal cell division. By inhibiting spindle formation, it arrests cells in metaphase . This can be used to improve the results of cancer radiotherapy by synchronizing tumor cells at metaphase, the radiosensitive stage of the cell cycle . In research settings, it is used to induce aneuploidy or cause DNA fragmentation of chromosomes in micronuclei .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the concentration of the drug can affect its mode of action, with different effects observed at low and high concentrations . .

Biochemical Analysis

Biochemical Properties

Demecolcine depolymerizes microtubules and limits microtubule formation, thus arresting cells in metaphase . During cell division, this compound inhibits mitosis at metaphase by inhibiting spindle formation . It acts by two distinct mechanisms. At very low concentration, it binds to the microtubule plus end to suppress microtubule dynamics . At higher concentration, this compound can promote microtubule detachment from the microtubule organizing center .

Cellular Effects

This compound has a significant impact on various types of cells and cellular processes. It influences cell function by affecting the cell division process. By inhibiting spindle formation, it arrests cells in metaphase, which allows for cell harvest and karyotyping to be performed . It has been used medically to improve the results of cancer radiotherapy by synchronizing tumor cells at metaphase .

Molecular Mechanism

This compound acts as a microtubule-depolymerizing drug. At very low concentrations, it binds to the microtubule plus end, suppressing microtubule dynamics . At higher concentrations, this compound promotes microtubule detachment from the microtubule organizing center . Detached microtubules with unprotected minus ends depolymerize over time .

Temporal Effects in Laboratory Settings

The effects of this compound change over time in laboratory settings. It has been observed that the cytotoxicity of the cells seems to correlate better with microtubule detachment . Lower concentrations affect microtubule dynamics and cell migration .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models

Metabolic Pathways

This compound is involved in the biosynthetic pathway where a series of specialized metabolic enzymes collectively convert 1-phenethyl-isoquinoline, a compound produced early in the biosynthetic pathway, to N-formyl-demecolcine .

Subcellular Localization

The subcellular localization of this compound varies in a cell cycle-dependent manner . During interphase, this compound is distributed throughout the cell and it accumulates at various positions in different stages .

Preparation Methods

Synthetic Routes and Reaction Conditions: Demecolcine is synthesized from colchicine by replacing the acetyl group on the amino moiety with a methyl group. The process involves several steps, including methylation and purification .

Industrial Production Methods: In industrial settings, this compound is produced through a series of chemical reactions that ensure high purity and yield. The process typically involves the use of organic solvents and catalysts to facilitate the methylation of colchicine .

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can convert this compound into its reduced forms, altering its chemical properties.

    Substitution: this compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Various halogenating agents and nucleophiles can be employed in substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of this compound oxide, while reduction can produce this compound alcohol .

Scientific Research Applications

Demecolcine has a wide range of applications in scientific research:

    Chemistry: It is used to study the dynamics of microtubules and their role in cell division.

    Biology: this compound is employed in karyotyping and cell cycle research to arrest cells in metaphase.

    Medicine: It is used in chemotherapy to improve the results of cancer radiotherapy by synchronizing tumor cells at the radiosensitive stage of the cell cycle.

    Industry: this compound is used in the production of hybridomas for monoclonal antibody production

Comparison with Similar Compounds

    Colchicine: A natural alkaloid with similar microtubule-depolymerizing properties but higher toxicity.

    Vinblastine: Another microtubule-depolymerizing agent used in chemotherapy.

    Vincristine: Similar to vinblastine, used in cancer treatment.

Uniqueness: Demecolcine is unique due to its lower toxicity compared to colchicine and its ability to bind to tubulin more rapidly. This makes it a valuable tool in both research and clinical settings .

Properties

IUPAC Name

(7S)-1,2,3,10-tetramethoxy-7-(methylamino)-6,7-dihydro-5H-benzo[a]heptalen-9-one
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InChI

InChI=1S/C21H25NO5/c1-22-15-8-6-12-10-18(25-3)20(26-4)21(27-5)19(12)13-7-9-17(24-2)16(23)11-14(13)15/h7,9-11,15,22H,6,8H2,1-5H3/t15-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNJPGOLRFBJNIW-HNNXBMFYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1CCC2=CC(=C(C(=C2C3=CC=C(C(=O)C=C13)OC)OC)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN[C@H]1CCC2=CC(=C(C(=C2C3=CC=C(C(=O)C=C13)OC)OC)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID7020342
Record name Colcemid
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Molecular Weight

371.4 g/mol
Source PubChem
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Physical Description

Pale yellow solid; [Merck Index] Light yellow crystalline solid; [Sigma-Aldrich MSDS]
Record name Demecolcine
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CAS No.

477-30-5
Record name Demecolcine
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the primary target of Colcemid and how does it interact with this target?

A1: Colcemid primarily targets microtubules, which are essential components of the cytoskeleton involved in various cellular processes, including cell division. It binds to tubulin, the protein subunit of microtubules, preventing their assembly and promoting their disassembly [, , , , ].

Q2: What are the downstream consequences of Colcemid's interaction with microtubules?

A2: By disrupting microtubule dynamics, Colcemid interferes with several cellular processes:

  • Mitotic Arrest: Colcemid disrupts the formation of the mitotic spindle, a structure composed of microtubules crucial for chromosome segregation during cell division. This leads to metaphase arrest, blocking cells in this stage of mitosis [, , , , ].
  • Changes in Cell Morphology: Colcemid treatment can induce various morphological alterations in different cell types, including rounding up of cells, formation of membrane projections, and altered spreading patterns [, , , , ].
  • Apoptosis Induction: Prolonged exposure to Colcemid can trigger apoptosis, a programmed cell death pathway, in certain cell types [, ].
  • Effects on Intracellular Transport: Microtubules serve as tracks for intracellular transport. Colcemid disrupts this process, impacting the movement of organelles and molecules within the cell [, ].

Q3: What is the molecular formula and weight of Colcemid?

A3: Colcemid (Demecolcine) has the molecular formula C21H25NO5 and a molecular weight of 371.42 g/mol.

Q4: Is there any spectroscopic data available for Colcemid?

A4: While the provided research articles don't delve into detailed spectroscopic data, fluorescently labeled Colcemid analogs, like N-(7-nitrobenz-2-oxa-1,3-diazol-4-yl)--Colcemid (NBD-Colcemid), have been used in studies to investigate its binding interactions with proteins [].

Q5: How is Colcemid utilized in biological research?

A5: Colcemid is a valuable tool in various research areas:

  • Cell Cycle Studies: Its ability to arrest cells in metaphase makes it useful for synchronizing cell populations, facilitating studies on cell cycle progression and regulation [, , ].
  • Chromosome Analysis: Colcemid treatment is routinely used in karyotyping procedures to condense chromosomes, allowing for their visualization and analysis for genetic abnormalities [, , ].
  • Cytoskeletal Research: Studying the effects of Colcemid on cells helps elucidate the roles of microtubules in diverse cellular processes, including cell division, morphology, and intracellular transport [, , , ].
  • Cancer Research: Colcemid's anti-mitotic properties have led to its investigation as a potential anti-cancer agent. Understanding its mechanisms of action and resistance is crucial for developing more effective therapies [, , ].

Q6: Are there any therapeutic applications of Colcemid?

A6: Yes, Colcemid has been used in clinical settings for specific purposes:

    Q7: What are the potential toxic effects associated with Colcemid?

    A7: Colcemid, like other microtubule-disrupting agents, can exhibit toxicity, especially at higher doses or with prolonged exposure. Common side effects include:

      Q8: What are the future research directions for Colcemid?

      A8:

      • Understanding Resistance Mechanisms: Further research is needed to elucidate the mechanisms underlying resistance to Colcemid and other microtubule-targeting agents to overcome drug resistance in cancer treatment [].
      • Developing Safer Analogs: Exploring the structure-activity relationship of Colcemid can lead to the development of analogs with improved efficacy and reduced toxicity [, ].
      • Targeted Drug Delivery: Strategies to deliver Colcemid specifically to cancer cells could enhance its therapeutic index and minimize systemic side effects [].
      • Combination Therapies: Investigating the synergistic effects of Colcemid with other anti-cancer agents could potentially improve treatment outcomes [].

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